2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide is an organic compound characterized by the presence of a phenoxy group substituted with dimethyl groups at the 3 and 4 positions, an acetamide group, and a methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated acetic acid derivative, such as chloroacetic acid, in the presence of a base like sodium hydroxide. This forms the 3,4-dimethylphenoxyacetic acid.
Amidation Reaction: The 3,4-dimethylphenoxyacetic acid is then reacted with 3-methoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide: Similar structure with a different alkyl chain.
2-(3,4-dimethylphenoxy)-N-(3-ethoxypropyl)acetamide: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide is unique due to its specific substitution pattern and the presence of a methoxypropyl chain, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11-5-6-13(9-12(11)2)18-10-14(16)15-7-4-8-17-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFYJRMSYIUUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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